(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol;hydrochloride
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Overview
Description
(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a three-carbon chain with an amino group and a hydroxyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the necessary functional groups.
Hydroxylation: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.
Resolution: The final step involves the resolution of the racemic mixture to obtain the (3S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Crystallization: Purification through crystallization techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-naphthalen-1-ylpropan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
Naphthalene Derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
(3S)-3-Amino-3-naphthalen-1-ylpropan-1-ol is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and other naphthalene derivatives.
Properties
IUPAC Name |
(3S)-3-amino-3-naphthalen-1-ylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c14-13(8-9-15)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13,15H,8-9,14H2;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNGGWSBNVFROO-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CCO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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